4-Chloro-3-(morpholine-4-sulfonyl)benzoic acid
Description
4-Chloro-3-(morpholine-4-sulfonyl)benzoic acid is a benzoic acid derivative functionalized with a morpholine sulfonyl group at the 3-position and a chlorine atom at the 4-position. Its molecular formula is C₁₁H₁₂ClNO₅S, with an estimated molecular weight of ~305.7 g/mol.
Properties
IUPAC Name |
4-chloro-3-morpholin-4-ylsulfonylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO5S/c12-9-2-1-8(11(14)15)7-10(9)19(16,17)13-3-5-18-6-4-13/h1-2,7H,3-6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHALQCKQZFYPGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59210-65-0 | |
| Record name | 4-chloro-3-(morpholine-4-sulfonyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Two-Step Chlorosulfonation and Morpholine Substitution
The most widely documented method involves a two-step sequence starting from 4-chlorobenzoic acid. In the first step, chlorosulfonic acid reacts with 4-chlorobenzoic acid at temperatures ranging from 0°C to 110°C to introduce a sulfonyl chloride group at the 3-position, yielding 4-chloro-3-(chlorosulfonyl)benzoic acid. The second step employs morpholine in dichloromethane at 20°C, where nucleophilic substitution replaces the chlorosulfonyl group’s chloride with morpholine.
Key Reaction Conditions:
- Step 1:
- Step 2:
This method, reported by Angapelly et al. (2018), avoids harsh oxidizing agents and achieves moderate yields, though exact yield data remain unspecified. The regioselectivity of sulfonation at the 3-position is attributed to the electron-withdrawing effect of the carboxylic acid group, which directs electrophilic substitution to the meta position.
Nucleophilic Substitution of Chlorosulfonyl Intermediate
Synthesis via 4-Chloro-3-(Chlorosulfonyl)Benzoic Acid
A validated intermediate-based approach utilizes 4-chloro-3-(chlorosulfonyl)benzoic acid (CAS 2494-79-3), commercially available or synthesized via p-toluenesulfonyl chloride oxidation. In this method, the chlorosulfonyl intermediate undergoes nucleophilic displacement with morpholine in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Optimized Protocol:
- Reagents:
- 4-Chloro-3-(chlorosulfonyl)benzoic acid (1.0 equiv)
- Morpholine (1.5 equiv)
- Base: Triethylamine (2.0 equiv, to neutralize HCl byproduct)
- Conditions:
- Solvent: DMF
- Temperature: 50°C
- Duration: 8 hours
- Yield: 65–70% (estimated from analogous reactions)
This route benefits from the intermediate’s stability and commercial availability, though stoichiometric base usage increases costs. The reaction’s success hinges on the nucleophilicity of morpholine’s secondary amine, which facilitates chloride displacement at the sulfonyl center.
Alternative Synthetic Routes and Comparative Analysis
High-Pressure Oxidation of 4-Chloro-3-(Methylsulfonyl)Toluene
A patent (CN105017101A) describes a high-pressure oxidation strategy for synthesizing sulfonyl-containing benzoic acids. While originally applied to 2-chloro-4-(methylsulfonyl)benzoic acid, this method could be adapted for the target compound by substituting morpholine sulfonyl groups. The process involves:
- Reacting 4-chloro-3-(methylsulfonyl)toluene with nitric acid under 3.0 MPa oxygen pressure at 140–200°C.
- Alkaline hydrolysis to yield the carboxylic acid.
Adaptation Challenges:
- Morpholine’s thermal stability at high temperatures is untested.
- Nitric acid may oxidize morpholine’s ether linkage, necessitating protective groups.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies suggest that dichloromethane and DMF are optimal for sulfonation and substitution, respectively. Elevated temperatures (>50°C) in DMF reduce reaction times but risk decarboxylation.
Table 1: Solvent Impact on Substitution Yield
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DCM | 20 | 6 | 60 |
| DMF | 50 | 4 | 70 |
| THF | 40 | 8 | 55 |
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(morpholine-4-sulfonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxide derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
The major products formed from these reactions include sulfone and sulfoxide derivatives, as well as various substituted benzoic acids depending on the nucleophile used .
Scientific Research Applications
4-Chloro-3-(morpholine-4-sulfonyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of 4-Chloro-3-(morpholine-4-sulfonyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The morpholine ring may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural analogs, their molecular characteristics, and applications:
Key Observations:
- Substituent Effects: Morpholine vs. Halogen Variation: Replacing chlorine with fluorine () reduces molecular weight (~16.45 g/mol difference) and alters electronic effects, which may influence acidity of the benzoic acid moiety.
Synthesis Pathways :
- The target compound is likely synthesized via nucleophilic substitution of 4-Chloro-3-(chlorosulfonyl)benzoic acid (CAS 2494-79-3) with morpholine, a common method for sulfonamide formation .
- Analogous compounds (e.g., dimethylsulfamoyl derivative) follow similar routes, substituting chlorosulfonyl intermediates with amines .
Challenges and Considerations
- Limited Direct Data: Most evidence focuses on precursors or structural analogs, requiring extrapolation of properties for the target compound.
- Metabolic Stability : Morpholine’s cyclic structure may enhance metabolic stability compared to linear amines (e.g., dimethylsulfamoyl), though this requires experimental validation.
Biological Activity
4-Chloro-3-(morpholine-4-sulfonyl)benzoic acid (C₁₁H₁₂ClNO₅S) is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article delves into the compound's structure, synthesis, and various biological evaluations, highlighting its potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound features a benzoic acid core with a chloro substituent at the para position and a morpholine sulfonyl group at the meta position. Its molecular weight is approximately 305.74 g/mol, and it exhibits significant reactivity due to its functional groups, which facilitate various synthetic pathways in organic chemistry .
Biological Activities
Research indicates that this compound exhibits substantial biological activities, particularly in the following areas:
1. Antimicrobial Activity:
The compound has been shown to possess antimicrobial properties against a range of pathogens. Studies have indicated that derivatives of similar structures exhibit significant activity against Gram-positive bacteria and fungi, with minimum inhibitory concentrations (MIC) demonstrating effective bactericidal action .
2. Inhibition of Enzymatic Activity:
Recent studies have focused on the compound's role as an inhibitor of human NTPDases, which are enzymes involved in nucleotide metabolism. For instance, one study reported an IC₅₀ value of 2.88 ± 0.13 μM for the inhibition of h-NTPDase1, indicating potent activity . The compound's ability to selectively inhibit these enzymes suggests potential therapeutic applications in conditions like thrombosis and inflammation.
3. Anticancer Properties:
There is emerging evidence supporting the anticancer potential of this compound through its action as an eIF4E inhibitor. This mechanism is crucial for regulating protein synthesis in cancer cells, thereby inhibiting tumor growth .
Table 1: Summary of Biological Activities
The biological activity of this compound can be attributed to its structural features that allow it to interact with specific biological targets:
- Enzyme Interaction: The morpholine sulfonyl group enhances binding affinity to target enzymes such as NTPDases, which play critical roles in cellular signaling and metabolism.
- Antimicrobial Mechanism: The compound disrupts bacterial cell wall synthesis and protein production pathways, leading to cell death.
Q & A
Q. What are the established synthetic routes for 4-Chloro-3-(morpholine-4-sulfonyl)benzoic acid?
The synthesis typically involves multi-step reactions, including sulfonation and substitution. A common approach is the Friedel-Crafts acylation using a morpholine sulfonyl chloride derivative and a chlorobenzoic acid precursor. Reaction conditions require anhydrous solvents (e.g., dichloromethane) and a Lewis acid catalyst like AlCl₃ at controlled temperatures (60–80°C) . Post-synthesis purification often employs column chromatography or recrystallization for high-purity yields.
Q. What are the key physicochemical properties of this compound?
- Molecular formula : C₁₁H₁₂ClNO₅S (calculated from structural analogs in ).
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the sulfonyl and carboxylic acid groups.
- Stability : Stable under inert atmospheres but sensitive to strong bases, which may cleave the sulfonyl-morpholine bond.
Q. How does the morpholine sulfonyl group influence reactivity?
The morpholine sulfonyl moiety enhances electrophilicity at the benzoic acid core, facilitating nucleophilic substitutions (e.g., amidation at the carboxylic acid group). It also improves solubility in biological buffers, making the compound suitable for in vitro assays .
Advanced Research Questions
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Catalyst selection : Substituting AlCl₃ with FeCl₃ in sulfonation steps reduces side reactions (e.g., over-sulfonation) and improves regioselectivity .
- Temperature control : Maintaining ≤70°C during Friedel-Crafts steps prevents decomposition of the morpholine sulfonyl group.
- Purification : Gradient HPLC (C18 column, acetonitrile/water mobile phase) resolves intermediates with >95% purity .
Q. How does structural modification at the 3-position affect biological activity?
Comparative studies with analogs (e.g., 4-chloro-3-(dimethylsulfamoyl)benzoic acid) show that the morpholine group enhances binding to enzyme active sites, likely due to hydrogen bonding with the morpholine oxygen. For example, replacing morpholine with a methyl group reduces inhibitory activity against tyrosine phosphatases by ~40% .
Q. What analytical techniques resolve contradictions in reported spectral data for this compound?
Discrepancies in NMR peaks (e.g., δ 7.8–8.2 ppm for aromatic protons) arise from solvent effects or tautomerism. Using deuterated DMSO instead of CDCl₃ stabilizes the predominant tautomer, while 2D-COSY NMR clarifies coupling patterns . High-resolution mass spectrometry (HRMS) further confirms molecular ion integrity .
Methodological Considerations
Q. How to design experiments assessing the compound’s enzyme inhibition kinetics?
- Assay setup : Use recombinant enzymes (e.g., Shp2 phosphatase) in Tris-HCl buffer (pH 7.4) with varying substrate concentrations.
- IC₅₀ determination : Pre-incubate the compound (0.1–100 μM) with the enzyme, then measure residual activity via colorimetric substrates (e.g., pNPP). Data fitting to the Hill equation accounts for cooperative binding .
- Controls : Include a known inhibitor (e.g., NSC-87877) and vehicle (DMSO ≤0.1%) to validate assay conditions.
Q. What computational methods predict interaction modes with biological targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model the compound’s binding to proteins. The morpholine sulfonyl group often forms hydrogen bonds with catalytic residues (e.g., Lys-280 in Shp2), while the chloro substituent stabilizes hydrophobic pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
